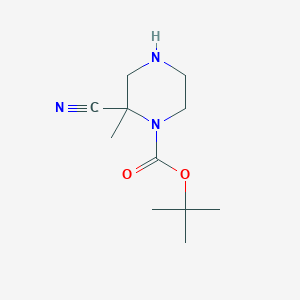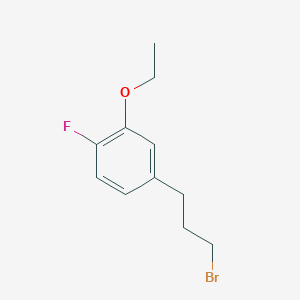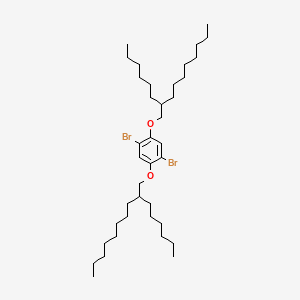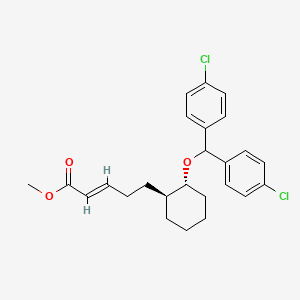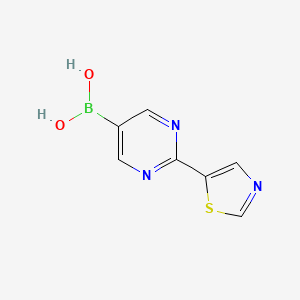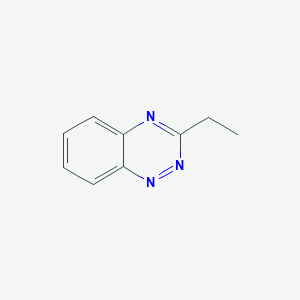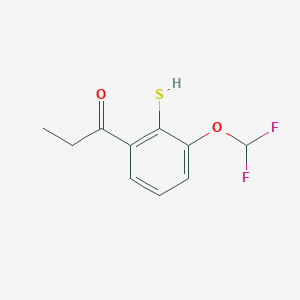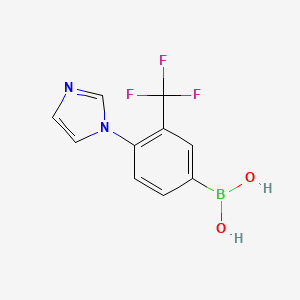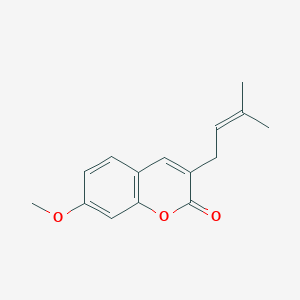
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- is a chemical compound belonging to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a benzopyran core with methoxy and prenyl substituents. It is often studied for its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 7-methoxy-2H-1-benzopyran-2-one as a starting material, which undergoes prenylation with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzopyran ring .
科学研究应用
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Lacks the prenyl group but shares the benzopyran core.
6-Isopentenyl-7-methoxy-2H-1-benzopyran-2-one: Similar structure with an isopentenyl group instead of a prenyl group.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
100742-32-3 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC 名称 |
7-methoxy-3-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-10(2)4-5-12-8-11-6-7-13(17-3)9-14(11)18-15(12)16/h4,6-9H,5H2,1-3H3 |
InChI 键 |
PENBKJQHRGRFQC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC2=C(C=C(C=C2)OC)OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


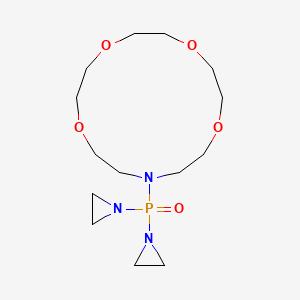
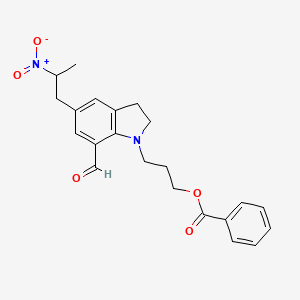
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
